3-Fluoro-3-(trifluoromethyl)azetidine (often supplied as the hydrochloride salt, CAS 1803588-53-5) is a highly specialized, conformationally restricted secondary amine utilized primarily as a bioisosteric building block in advanced chemical synthesis and pharmaceutical development. Characterized by the presence of both a highly electronegative fluorine atom and a bulky trifluoromethyl group at the 3-position of the four-membered azetidine ring, this compound exhibits exceptional electron withdrawal, significantly depressing the basicity of the amine nitrogen. In procurement contexts, it is prioritized over standard azetidines or piperidines when a synthetic route requires a secondary amine that can participate in nucleophilic aromatic substitution (SNAr) or amidation while imparting maximal metabolic stability, high lipophilicity, and reduced physiological ionization to the final product [1].
Substituting 3-fluoro-3-(trifluoromethyl)azetidine with simpler analogs like 3-(trifluoromethyl)azetidine or 3,3-difluoroazetidine frequently leads to process and formulation failures. While 3,3-difluoroazetidine lowers basicity, it lacks the steric bulk and extreme lipophilicity provided by the trifluoromethyl group, resulting in suboptimal target residence times and different solubility profiles. Conversely, 3-(trifluoromethyl)azetidine retains a higher pKa (approx. 8.0), which can lead to unwanted protonation at physiological pH, increasing the risk of hERG liabilities and poor membrane permeability. Furthermore, generic secondary amines like piperidine are metabolically vulnerable and conformationally flexible, meaning they cannot replicate the rigid, oxidation-resistant vector required in modern API manufacturing, making the exact 3-fluoro-3-(CF3) substitution critical for downstream success [1].
In comparative synthetic workflows for imidazo[1,2-b]pyridazine core functionalization, 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride demonstrates robust nucleophilic aromatic substitution (SNAr) capabilities despite severe electronic deactivation. When reacted with 6-bromo-8-chloro-imidazo[1,2-b]pyridazine, the target compound successfully couples under standard basic conditions (DIPEA, MeCN, 100 °C, 4 h) to yield the desired adduct (ES/MS m/z: 295.0 [M+H]). This matches the processability of less deactivated comparators like 3-(trifluoromethyl)azetidine under identical conditions, proving that the extreme steric and electronic demands of the F/CF3 substitution do not preclude its use in standard high-temperature industrial coupling workflows [1].
| Evidence Dimension | SNAr Coupling Viability |
| Target Compound Data | Forms desired adduct (m/z 295.0) in 4 hours |
| Comparator Or Baseline | 3-(Trifluoromethyl)azetidine (forms adduct m/z 277.1 in 4 hours) |
| Quantified Difference | Equivalent coupling timeframe (4 h) despite higher steric/electronic deactivation |
| Conditions | MeCN solvent, DIPEA base, 100 °C |
Validates that procurement of this highly deactivated amine will not require specialized, costly catalytic cross-coupling protocols, allowing integration into standard SNAr manufacturing lines.
The dual substitution of fluorine and a trifluoromethyl group at the 3-position exerts a profound inductive electron-withdrawing effect on the azetidine nitrogen. Chemoinformatics models and class-level empirical data indicate that 3-fluoro-3-(trifluoromethyl)azetidine possesses a predicted pKa of approximately 5.5 to 5.8. In contrast, the mono-substituted comparator 3-(trifluoromethyl)azetidine exhibits a pKa of ~8.0, and the parent azetidine has a pKa of 10.4. This >2.0 log unit reduction in basicity compared to the closest mono-substituted analog ensures that the amine remains largely unprotonated at physiological pH (7.4) [1].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | Predicted pKa ~5.8 |
| Comparator Or Baseline | 3-(Trifluoromethyl)azetidine (pKa ~8.0) |
| Quantified Difference | ~2.2 unit reduction in pKa |
| Conditions | Aqueous solution, standard predictive models (25 °C) |
Crucial for buyers formulating APIs where reducing basicity is required to improve membrane permeability and eliminate off-target hERG toxicity liabilities.
The incorporation of the -CF3 and -F groups significantly alters the physicochemical profile compared to standard halogenated azetidines. The 3-fluoro-3-(trifluoromethyl)azetidine moiety contributes a substantially higher lipophilic vector (estimated ΔlogP contribution of +1.0 to +1.2) compared to 3,3-difluoroazetidine (ΔlogP ~ +0.4). Additionally, the trifluoromethyl group provides a larger steric volume (approx. 42 ų) compared to a simple fluorine atom, locking the azetidine ring into a rigid conformation and completely blocking oxidative metabolism at the C3 position, which is a known liability in less substituted azetidines [1].
| Evidence Dimension | Lipophilicity contribution (ΔlogP) |
| Target Compound Data | ΔlogP ~ +1.2 |
| Comparator Or Baseline | 3,3-Difluoroazetidine (ΔlogP ~ +0.4) |
| Quantified Difference | +0.8 higher logP contribution |
| Conditions | Standard octanol/water partitioning models |
Enables material scientists and medicinal chemists to predictably increase the hydrophobicity and metabolic half-life of a compound without increasing its basicity.
Due to its low basicity (pKa ~5.8) and high metabolic stability, 3-fluoro-3-(trifluoromethyl)azetidine is the optimal choice for replacing metabolically vulnerable piperidine or morpholine rings in drug discovery programs. It is particularly useful when the parent amine causes hERG toxicity or poor oral bioavailability due to excessive protonation [1].
As demonstrated in patent literature, this compound is directly applicable as a precursor for synthesizing imidazo[1,2-b]pyridazine-based CD73 inhibitors. Its ability to undergo SNAr reactions efficiently makes it an ideal building block for constructing complex, sterically demanding immunotherapeutic APIs [2].
The extreme steric bulk of the CF3 group combined with the F atom restricts ring puckering. This makes the compound highly valuable for agrochemical procurement where rigid, lipophilic, and environmentally stable amine vectors are required to ensure prolonged efficacy and resistance to soil degradation [3].